2'-O-Benzoylpaclitaxel
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Overview
Description
2’-O-Benzoylpaclitaxel is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. Paclitaxel, originally isolated from the bark of the Pacific yew tree, has been modified to enhance its efficacy and reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Benzoylpaclitaxel involves the esterification of paclitaxel with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the benzoyl group attaching to the 2’-hydroxyl group of paclitaxel .
Industrial Production Methods: Industrial production of 2’-O-Benzoylpaclitaxel follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Benzoylpaclitaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Substitution: The benzoyl group can be substituted with other functional groups to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products: The major products formed from these reactions include benzoic acid derivatives, reduced benzoyl compounds, and substituted paclitaxel derivatives .
Scientific Research Applications
2’-O-Benzoylpaclitaxel has a wide range of scientific research applications, including:
Mechanism of Action
2’-O-Benzoylpaclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound also interferes with the TLR4 signaling pathway, enhancing its immunomodulatory effects .
Comparison with Similar Compounds
Paclitaxel: The parent compound, known for its broad-spectrum anticancer activity.
Cabazitaxel: Another derivative with improved efficacy against certain resistant cancer cell lines.
Uniqueness: 2’-O-Benzoylpaclitaxel is unique due to the presence of the benzoyl group at the 2’-O position, which enhances its stability and potentially reduces side effects compared to paclitaxel. This modification also allows for the development of novel derivatives with tailored pharmacological properties .
Properties
CAS No. |
158948-97-1 |
---|---|
Molecular Formula |
C54H55NO15 |
Molecular Weight |
958.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-benzoyloxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C54H55NO15/c1-30-37(67-50(63)43(68-48(61)35-23-15-9-16-24-35)41(33-19-11-7-12-20-33)55-47(60)34-21-13-8-14-22-34)28-54(64)46(69-49(62)36-25-17-10-18-26-36)44-52(6,38(58)27-39-53(44,29-65-39)70-32(3)57)45(59)42(66-31(2)56)40(30)51(54,4)5/h7-26,37-39,41-44,46,58,64H,27-29H2,1-6H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1 |
InChI Key |
QOCMQSDZZSUFJR-PUFPEYIYSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
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